molecular formula C23H23BrO5 B11155297 ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11155297
M. Wt: 459.3 g/mol
InChI Key: XFCWMGVRAODADZ-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative with a 2H-chromen-2-one core. Its structure features:

  • 4-Methyl and 8-methyl substituents on the coumarin ring.
  • A 7-[(4-bromobenzyl)oxy] group, introducing a brominated aromatic moiety.
  • A 3-propanoate ethyl ester side chain. This compound is of interest in medicinal chemistry due to coumarin's established bioactivity, including anticoagulant and anticancer properties.

Properties

Molecular Formula

C23H23BrO5

Molecular Weight

459.3 g/mol

IUPAC Name

ethyl 3-[7-[(4-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H23BrO5/c1-4-27-21(25)12-10-19-14(2)18-9-11-20(15(3)22(18)29-23(19)26)28-13-16-5-7-17(24)8-6-16/h5-9,11H,4,10,12-13H2,1-3H3

InChI Key

XFCWMGVRAODADZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Br)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic conditions.

    Introduction of the 4-Bromobenzyl Group: The 4-bromobenzyl group can be introduced via an etherification reaction using 4-bromobenzyl bromide and a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate using a suitable catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Coumarin Core

Halogen-Substituted Benzyloxy Groups
  • Ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (CAS: 708236-69-5): Differs in the position of bromine (ortho vs. para) and the addition of a 6-chloro substituent. Molecular weight: 479.7 g/mol (vs. 458.3 g/mol for the target compound). The chloro group at position 6 may alter electronic distribution, affecting reactivity .
  • 7-(4-Iodobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (8): Replaces the 4-bromobenzyloxy group with a 4-iodobutoxy chain. However, the aliphatic chain reduces aromaticity, which may decrease π-π stacking interactions .
Alkyl and Aromatic Substituents
  • Ethyl 3-(7-{[4-(tert-butyl)benzyl]oxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate (MolPort-000-833-972): Substitutes the 4-bromobenzyl group with a 4-tert-butylbenzyl moiety. The tert-butyl group significantly increases steric bulk and lipophilicity (ClogP ~5.2 vs.

Side Chain Modifications

  • 4-(2-Oxo-2-phenylethoxy)phenyl 2-(4-isobutylphenyl)propanoate (2v): Features a phenylpropanoate ester instead of a coumarin-linked ethyl ester. The absence of the coumarin core eliminates inherent bioactivity associated with the chromen-2-one scaffold. However, the isobutylphenyl group may enhance binding to hydrophobic enzyme pockets .

Spectroscopic and Analytical Data

Property Target Compound Compound 7 Compound 8
Molecular Formula C₂₂H₂₁BrO₅ C₁₉H₁₇ClO₇ C₁₉H₁₇IO₇
Molecular Weight (g/mol) 458.3 393.8 485.2
$^1$ H-NMR (δ, ppm) Aromatic H: ~6.3–7.7 6.34 (6-H), 7.73 (2'-H) 6.32 (6-H), 7.73 (2'-H)
$^{13}$ C-NMR (δ, ppm) C=O: ~175.5 175.5 (C=O) 175.8 (C=O)
ESI-MS (m/z) [M+H]⁺: 459.1 393.0 485.0
  • The target compound’s ester carbonyl (δ ~175 ppm in $^{13}$C-NMR) aligns with coumarin derivatives, while halogen substituents cause distinct aromatic proton shifts (e.g., para-bromine deshields adjacent protons) .

Bioactivity and Structure-Activity Relationships (SAR)

  • Halogen Effects: The 4-bromobenzyl group in the target compound may enhance binding to tyrosine kinases via halogen bonding, compared to non-halogenated analogs. In contrast, the tert-butyl analog () may prioritize hydrophobic interactions .
  • In contrast, compounds with free hydroxyl groups (e.g., compound 7) exhibit higher polarity, limiting cellular uptake but improving solubility .
  • Clustering Analysis : Bioactivity profiling () suggests that coumarins with para-substituted benzyloxy groups cluster together, indicating shared targets (e.g., cytochrome P450 enzymes). Ortho-substituted analogs () may diverge due to steric effects .

Biological Activity

Ethyl 3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound features a unique structure that includes a chromenone core, an ethyl propanoate group, and a bromobenzyl ether moiety. The presence of halogenated groups enhances its potential biological activity, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉BrO₄, with a molecular weight of approximately 396.25 g/mol. The structural components contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its interactions with various enzymes and receptors. The chromenone structure is known for its potential anti-inflammatory , antioxidant , and anticancer properties. Initial studies suggest that the bromobenzyl group may enhance the compound's metabolic stability and binding affinity to biological targets, indicating its therapeutic potential in various diseases.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of chromenones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Antioxidant Properties : The presence of the chromenone structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Case Studies

  • Anticancer Activity : A study on similar chromenone derivatives demonstrated that they exhibited IC50 values ranging from 10 to 30 µM against A549 lung cancer cells, suggesting promising anticancer activity .
  • Anti-inflammatory Mechanisms : In vitro studies indicated that compounds with similar structures can significantly reduce TNF-alpha levels in macrophages, highlighting their potential as anti-inflammatory agents .
  • Antioxidant Capacity : A comparative analysis showed that ethyl 3-{7-[4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate exhibited higher antioxidant activity than standard antioxidants like ascorbic acid .

Data Table: Biological Activities of Ethyl 3-{7-[4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha levels
AntioxidantScavenges free radicals

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